
2-(4-Fluoro-benzoyl)-malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorobenzoyl)-propanedinitrile is an organic compound characterized by the presence of a fluorobenzoyl group attached to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzoyl)-propanedinitrile typically involves the following steps:
Preparation of 4-fluorobenzoyl chloride: This can be achieved by chlorinating 4-fluorotoluene under ultraviolet light, followed by hydrolysis with water in the presence of a composite catalyst such as ferric trichloride and zinc chloride.
Formation of 2-(4-fluorobenzoyl)-propanedinitrile: The 4-fluorobenzoyl chloride is then reacted with malononitrile under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of 2-(4-fluorobenzoyl)-propanedinitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzoyl)-propanedinitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-(4-fluorobenzoyl)-propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzoyl)-propanedinitrile involves its interaction with various molecular targets. The fluorobenzoyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: A precursor in the synthesis of 2-(4-fluorobenzoyl)-propanedinitrile.
2-(4-Fluorobenzoyl)benzoic acid: Another fluorobenzoyl derivative with different applications.
4-Fluorobenzoic acid: A simpler fluorobenzoyl compound used in various chemical syntheses.
Uniqueness
2-(4-fluorobenzoyl)-propanedinitrile is unique due to the presence of both a fluorobenzoyl group and a propanedinitrile moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C10H5FN2O |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
2-(4-fluorobenzoyl)propanedinitrile |
InChI |
InChI=1S/C10H5FN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8H |
InChI Key |
GIWRNUCARIVKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


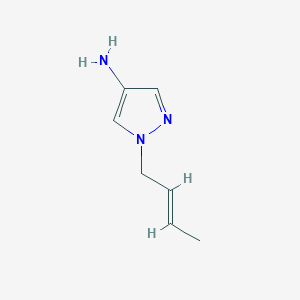
![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)
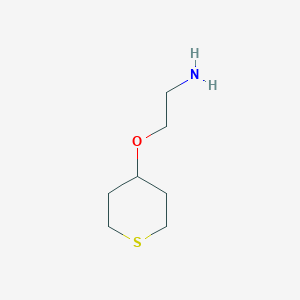
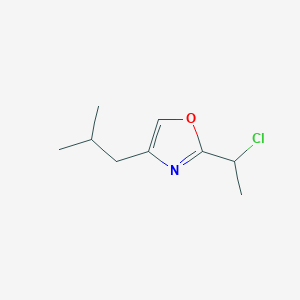
![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
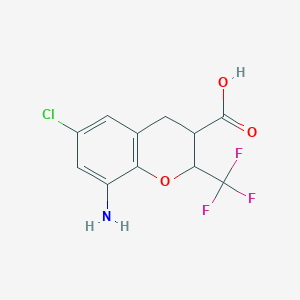
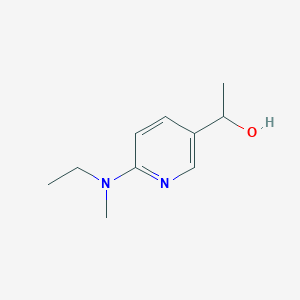
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
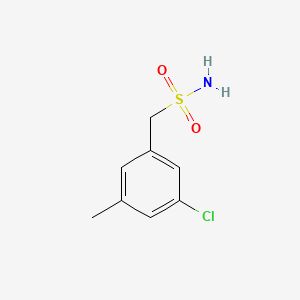
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
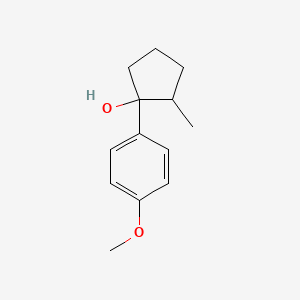
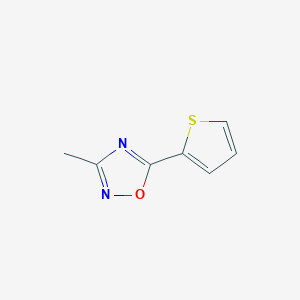
![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)
